molecular formula C15H12N2O5 B6404810 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261989-34-7

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6404810
CAS RN: 1261989-34-7
M. Wt: 300.27 g/mol
InChI Key: CXNGFQFQBHLKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% (4-AAN-2-NB) is an organic compound with a wide range of applications in scientific research. It is a derivative of the nitrobenzoic acid group, and is commonly used in the synthesis of pharmaceutical compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceutical compounds, as well as in the study of biochemical and physiological processes. For example, 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% has been used to study the effects of nitric oxide on vascular smooth muscle cell proliferation. It has also been used in the synthesis of drugs such as angiotensin-converting enzyme inhibitors, which are used to treat hypertension. 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% has also been used to study the effects of nitric oxide on catecholamine release in the heart, as well as in the study of the effects of nitric oxide on platelet aggregation.

Mechanism of Action

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% is an organic compound that acts as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in many physiological processes. 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% binds to the active site of the enzyme, blocking its activity and thus preventing the production of nitric oxide. This inhibition of NOS can lead to a variety of physiological effects, depending on the type of NOS being inhibited.
Biochemical and Physiological Effects
The inhibition of NOS by 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% can have a variety of biochemical and physiological effects. For example, the inhibition of neuronal NOS can lead to decreased neurotransmitter release, while the inhibition of endothelial NOS can lead to decreased vasodilation and increased blood pressure. In addition, the inhibition of inducible NOS can lead to decreased inflammation, while the inhibition of mitochondrial NOS can lead to decreased energy production.

Advantages and Limitations for Lab Experiments

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. In addition, it is relatively stable, and can be stored for long periods of time. However, one limitation is that it is toxic and should be handled with care. In addition, it can have variable effects depending on the type of NOS being inhibited, and can be difficult to control in experiments.

Future Directions

There are several potential future directions for research involving 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%. One potential direction is to explore the effects of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% on other NOS enzymes, such as the inducible NOS and mitochondrial NOS. In addition, further research could be done to determine the effects of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% on other biochemical and physiological processes. Finally, further research could be done to explore the potential therapeutic applications of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%, such as in the treatment of hypertension and inflammation.

Synthesis Methods

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% can be synthesized using a nitrobenzoic acid and an acetylaminophenyl derivative. The nitrobenzoic acid is first reacted with an acetylaminophenyl derivative to form the 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% intermediate. This intermediate is then nitrated to produce the desired 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95% product. The synthesis is typically conducted in aqueous solution at temperatures between 35-50°C, and the reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is typically complete within 2-3 hours.

properties

IUPAC Name

4-(3-acetamidophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9(18)16-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(8-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNGFQFQBHLKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690631
Record name 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-34-7
Record name 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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